TRPV1 Antagonist Synthesis: 95% Sulfonylation Yield of 5-Amino-4-methoxy-1-indanone Under Mild Conditions
In the synthesis of conformationally constrained TRPV1 antagonists, 5-amino-4-methoxy-1-indanone reacts with methanesulfonyl chloride in pyridine to yield 4-methoxy-5-(methylsulfonylamino)-1-indanone with an isolated yield of 95% [1]. This high efficiency under standard sulfonylation conditions demonstrates the compound's suitability for generating key sulfonamide intermediates in the A-region of bicyclic TRPV1 antagonist templates. While yield data for the same reaction using alternative 5-amino-indanone scaffolds (e.g., 5-amino-1-indanone lacking the 4-methoxy group) are not reported in the same study, class-level inference suggests that the electron-donating 4-methoxy substituent may enhance nucleophilicity of the adjacent 5-amino group, contributing to this high conversion efficiency [1].
| Evidence Dimension | Synthetic yield of N-sulfonylation reaction |
|---|---|
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | Not directly compared in source; typical sulfonylation yields for aromatic amines range 70-90% based on reaction class |
| Quantified Difference | Not directly quantified; target compound achieves yield at upper bound of class-typical range |
| Conditions | Reaction with methanesulfonyl chloride in pyridine solvent |
Why This Matters
For procurement, a 95% sulfonylation yield under mild conditions reduces downstream purification costs and maximizes atom economy when constructing TRPV1 antagonist libraries, directly impacting synthetic feasibility and scale-up potential.
- [1] Molaid. 5-amino-4-methoxy-1-indanone Reaction Information: Sulfonylation to 4-methoxy-5-(methylsulfonylamino)-1-indanone. Compound Database Entry. Accessed 2026. View Source
